(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid
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Overview
Description
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with butanoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butanoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-formylbenzoic acid or 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-[(3-hydroxyphenyl)methyl]butanoic acid.
Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.
Scientific Research Applications
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic acids: Such as caffeic acid and ferulic acid.
Uniqueness
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid is unique due to its specific structural arrangement, which combines features of both hydroxybenzoic and hydroxycinnamic acids
Properties
CAS No. |
59150-87-7 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6+ |
InChI Key |
JGVQTQGCFDAAOM-RMKNXTFCSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)O)/C(=O)O |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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